molecular formula C6H3Cl2NaO3S B13835793 Sodium 3,4-dichlorobenzenesulfonate

Sodium 3,4-dichlorobenzenesulfonate

Cat. No.: B13835793
M. Wt: 249.05 g/mol
InChI Key: AIXLZRHUNVRXTR-UHFFFAOYSA-M
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Description

Sodium 3,4-dichlorobenzenesulfonate is an organic compound with the molecular formula C₆H₃Cl₂NaO₃S. It is a sodium salt of 3,4-dichlorobenzenesulfonic acid and is commonly used in various chemical applications due to its unique properties. The compound is characterized by its white to slightly brown crystalline powder appearance and is known for its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dichlorobenzenesulfonate typically involves the sulfonation of 3,4-dichlorobenzene. This process is carried out by reacting 3,4-dichlorobenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3,4-dichlorobenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,4-dichlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, influencing the structural stability of biomolecules .

Comparison with Similar Compounds

  • Sodium 3,5-dichlorobenzenesulfonate
  • Sodium benzenesulfonate
  • Sodium 4-chlorobenzenesulfonate

Comparison: Sodium 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to sodium 3,5-dichlorobenzenesulfonate, the 3,4-isomer exhibits different reactivity patterns and solubility characteristics. Sodium benzenesulfonate and sodium 4-chlorobenzenesulfonate, while similar in structure, lack the additional chlorine atoms, resulting in different chemical behaviors and applications .

Properties

Molecular Formula

C6H3Cl2NaO3S

Molecular Weight

249.05 g/mol

IUPAC Name

sodium;3,4-dichlorobenzenesulfonate

InChI

InChI=1S/C6H4Cl2O3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1

InChI Key

AIXLZRHUNVRXTR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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